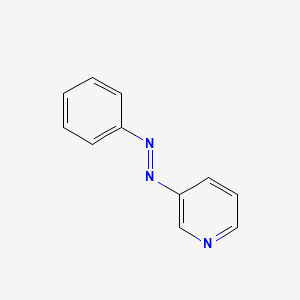

Pyridine, 3-(phenylazo)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridine, 3-(phenylazo)- is a useful research compound. Its molecular formula is C11H9N3 and its molecular weight is 183.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pyridine, 3-(phenylazo)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 3-(phenylazo)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Urinary Analgesic

Phenazopyridine is widely used as a urinary analgesic to alleviate symptoms associated with urinary tract infections (UTIs). It provides symptomatic relief for dysuria, urgency, and frequency of urination. The drug is typically administered in conjunction with antibiotics to enhance patient comfort while the underlying infection is treated.

- Mechanism of Action : Although the exact mechanism remains unclear, it is believed that phenazopyridine exerts a localized analgesic effect on the urinary tract mucosa by inhibiting nerve fibers that respond to mechanical stimuli .

- Dosage Forms : The standard dosage for adults ranges from 100 to 200 mg taken three times daily. Over-the-counter formulations are also available in lower strengths .

1.2 Diagnostic Use

Phenazopyridine has been utilized in diagnostic procedures such as cystoscopy. A study indicated that administering a single dose before the procedure can facilitate urethral visualization and reduce discomfort during cystoscopy .

1.3 Postoperative Use

In postoperative settings, phenazopyridine has been shown to improve comfort for patients undergoing procedures like prolapse surgery. However, its effectiveness compared to control groups varies across studies .

Case Studies

3.1 Hemolytic Anemia Induction

A notable case study reported hemolytic anemia associated with chronic use of phenazopyridine in elderly patients and those with G6PD deficiency. The study highlighted the importance of monitoring and educating patients about potential side effects associated with prolonged use .

3.2 Methemoglobinemia Cases

Phenazopyridine has been linked to cases of methemoglobinemia, particularly in pediatric populations. A retrospective analysis indicated that careful dosing and patient selection are crucial to mitigate risks associated with this adverse effect .

Industrial Applications

Beyond medicinal uses, pyridine derivatives like phenazopyridine serve as intermediates in dye manufacturing and chemical synthesis processes.

- Dye Production : The compound's azo group allows it to participate in further chemical reactions to produce various dyes.

- Chemical Intermediates : It can act as a precursor for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

Propriétés

Numéro CAS |

2569-55-3 |

|---|---|

Formule moléculaire |

C11H9N3 |

Poids moléculaire |

183.21 g/mol |

Nom IUPAC |

phenyl(pyridin-3-yl)diazene |

InChI |

InChI=1S/C11H9N3/c1-2-5-10(6-3-1)13-14-11-7-4-8-12-9-11/h1-9H |

Clé InChI |

IVVGFUBQYUHOKG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N=NC2=CN=CC=C2 |

SMILES canonique |

C1=CC=C(C=C1)N=NC2=CN=CC=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.